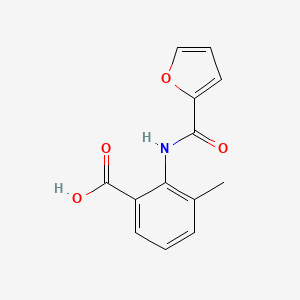

2-(furan-2-amido)-3-methylbenzoic acid

Description

2-(Furan-2-amido)-3-methylbenzoic acid is a benzoic acid derivative featuring a furan-2-carboxamide group at the 2-position and a methyl substituent at the 3-position of the aromatic ring. This compound combines the electronic effects of the electron-withdrawing carboxylic acid group, the electron-donating methyl group, and the heteroaromatic furan ring. Such structural features influence its physicochemical properties (e.g., solubility, acidity) and biological activity.

Properties

IUPAC Name |

2-(furan-2-carbonylamino)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-4-2-5-9(13(16)17)11(8)14-12(15)10-6-3-7-18-10/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRHWAUPPXKDGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-amido)-3-methylbenzoic acid typically involves the reaction of 2-furoyl chloride with 3-methylbenzoic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-amido)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carbonyl group in the furoyl moiety can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 2-(2-Hydroxyfuroylamino)-3-methylbenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(furan-2-amido)-3-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-amido)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furoyl moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic structure allows for π-π interactions with aromatic residues in proteins, further stabilizing the protein-ligand complex.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Type and Electronic Effects

Table 1: Comparison of Substituent Effects on Benzoic Acid Derivatives

*Activity relative to native benzoic acid or primary application-specific metrics.

Key Observations :

- Electron-withdrawing groups (e.g., furan-2-amido) lower the pKa of the carboxylic acid group, enhancing acidity compared to 3-methylbenzoic acid (~3.5 vs. ~4.2).

- Methyl vs. Methoxy : The methyl group (electron-donating) at the 3-position improves activity compared to methoxy, which reduces activity due to steric or electronic interference .

Role of the Furan Ring

The furan-2-amido group introduces:

- Hydrogen-bonding capacity via the amide and furan oxygen, critical for interactions with biological targets.

Biological Activity

2-(Furan-2-amido)-3-methylbenzoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. It features a furan ring, an amide group, and a methylbenzoic acid moiety, which contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with furan moieties often exhibit significant antioxidant properties. For instance, studies have shown that derivatives of furan can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG2) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 15.5 | Induction of apoptosis via caspase activation |

| MCF-7 | 18.2 | Cell cycle arrest at G1 phase |

| A549 | 20.0 | ROS generation and mitochondrial dysfunction |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using animal models of inflammation showed a reduction in pro-inflammatory cytokines (such as TNF-α and IL-6) when treated with this compound. This suggests a potential application in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The furan ring structure allows for effective interaction with free radicals, reducing oxidative damage.

- Apoptotic Pathways : The compound induces apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial changes and caspase cascades.

- Cytokine Modulation : It modulates the expression of various cytokines, thereby exerting anti-inflammatory effects.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anticancer properties. The lead compound showed significant cytotoxicity against HepG2 cells with an IC50 value of 15.5 µM, indicating its potential as an anticancer agent .

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects in a rodent model of induced arthritis. Treatment with the compound resulted in a marked decrease in paw swelling and serum levels of inflammatory markers compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.